6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one
Description
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
3-(aminomethyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-2-one |
InChI |
InChI=1S/C13H14N2O/c14-8-11-7-10-4-1-3-9-5-2-6-15(12(9)10)13(11)16/h1,3-4,7H,2,5-6,8,14H2 |
InChI Key |
OQEZGPXURARDCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC3=C2N(C1)C(=O)C(=C3)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of an appropriate aniline derivative with a suitable aldehyde or ketone under acidic conditions. The Skraup synthesis, a well-known method for quinoline derivatives, can be adapted for this compound . This involves the dehydration of glycerol to acrolein, followed by cyclization with aniline and subsequent oxidation to form the quinoline ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times. The choice of solvents and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the process .
Chemical Reactions Analysis
Nucleophilic Substitution at the Aminomethyl Group
The primary amine in the aminomethyl group participates in nucleophilic substitution reactions. A key precursor, 6-(chloromethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one , reacts with ammonia or amines to yield the aminomethyl derivative .
Example Reaction:
| Reaction Parameter | Conditions | Yield |
|---|---|---|
| Solvent | Polar aprotic (e.g., DMF, THF) | 70–85% |
| Temperature | 60–80°C | – |
| Catalyst | None required | – |
This reaction highlights the compound’s utility in generating derivatives with modified biological activity.
Oxidation and Reduction Reactions
The ketone group at position 5 and the aminomethyl group are redox-active:
-
Ketone Reduction :
Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, forming 6-(aminomethyl)-2,3,4,5-tetrahydro-1H-pyrido[3,2,1-ij]quinolin-5-ol . -
Amine Oxidation :
The aminomethyl group oxidizes to a nitro or nitrile group under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄).
Key Observations:
-
Reduction of the ketone is selective and does not affect the aminomethyl group under mild conditions.
-
Over-oxidation of the amine can lead to decomposition, requiring controlled stoichiometry.
Cyclization and Ring Expansion
The fused pyridoquinoline system undergoes acid- or base-catalyzed cyclization to form polycyclic deri
Scientific Research Applications
6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one is a chemical compound featuring a pyridoquinoline core, with an aminomethyl group at the sixth position and a carbonyl group at the fifth position of the quinoline ring system. The molecular formula is C13H14N2O. It is also available as a hydrochloride salt with the molecular formula C13H15ClN2O and a molecular weight of 250.724 .
Potential Applications in Medicinal Chemistry
Research indicates that this compound exhibits significant biological activity and may have potential applications in medicinal chemistry.
- Diuretic Effects This compound has been studied for its potential diuretic effects, surpassing traditional diuretics like hydrochlorothiazide in certain assays.
- Treatment of Hypertension and Related Disorders Compounds within the pyridoquinoline class have shown promise as inhibitors of aldosterone synthase, which could be beneficial in treating hypertension and related disorders.
- Lead Compound for Drug Development It may serve as a lead compound for developing new diuretics or antihypertensive agents. Additionally, its structural features make it a candidate for further modifications aimed at enhancing its pharmacological profile.
Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-(Chloromethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one | Contains a chloromethyl group | Exhibits different reactivity patterns compared to aminomethyl derivatives |
| 7-Hydroxy-5-oxo-2,3-dihydro-1H-pyrido[3,2,1-ij]quinoline | Hydroxy group at position 7 | Potentially different biological activities due to hydroxyl substitution |
| 6-(Aminomethyl)-4-methyl-2,3-dihydroquinolin-5-one | Methyl substitution at position 4 | May exhibit altered pharmacokinetics and efficacy |
Mechanism of Action
The mechanism of action of 6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Pyridoquinolines vs. Pyrroloquinolines
Pyridoquinolines (e.g., 2a–h) and pyrroloquinolines (e.g., compounds VI and VII) share a tricyclic quinoline backbone but differ in the heterocyclic annelation: pyridoquinolines have a tetrahydropyridine ring, whereas pyrroloquinolines feature a pyrrolidine ring. This structural variation significantly impacts diuretic efficacy:
| Compound Class | Example Structure | Diuretic Activity (Urinary Excretion, mL/4h) | Reference Drug (Hydrochlorothiazide) |
|---|---|---|---|
| Pyridoquinoline (2g ) | N-(4-Methoxyphenyl)-substituted | 8.2 ± 0.6* | 6.5 ± 0.4 (40 mg/kg) |
| Pyrroloquinoline (VI ) | N-(4-Methoxyphenyl)-substituted | 5.9 ± 0.5* | Same as above |
*Data from rat models at 10 mg/kg oral dose .
The addition of a methylene unit in pyridoquinolines enhances diuretic activity by improving solubility and target interaction. Compound 2g (pyridoquinoline) outperforms both hydrochlorothiazide and its pyrroloquinoline counterpart VI, demonstrating the importance of heterocycle optimization .
Role of Substituents
The presence of a 4-methoxy group on the aromatic ring is critical for activity. For instance:
This substituent enhances electron density and hydrogen-bonding capacity, improving binding to renal targets like aldosterone synthase or ion transporters .
TLR2 Agonists
9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide (compound in ) shares the pyrido[3,2,1-ij]quinoline core but acts as a Toll-like receptor 2 (TLR2) agonist, inducing cytokine production. This highlights the scaffold’s versatility beyond diuretics .
Aldosterone Synthase Inhibitors
Tricyclic quinolin-2-ones (e.g., tetrahydropyrrolo[3,2,1-ij]quinolin-4-ones) inhibit aldosterone synthase, a target for hypertension and heart failure. While structurally distinct, these compounds share optimization principles with pyridoquinolines, such as methoxy substitutions and amide functionalization .
Biological Activity
6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and promising biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₄N₂O, with a molecular weight of approximately 214.26 g/mol. The compound features a pyridoquinoline core with an aminomethyl group at the sixth position and a carbonyl group at the fifth position of the quinoline ring system. This specific arrangement of functional groups influences both its chemical reactivity and biological activity.
Structural Comparison
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-(Chloromethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one | Contains a chloromethyl group | Exhibits different reactivity patterns compared to aminomethyl derivatives |
| 7-Hydroxy-5-oxo-2,3-dihydro-1H-pyrido[3,2,1-ij]quinoline | Hydroxy group at position 7 | Potentially different biological activities due to hydroxyl substitution |
| 6-(Aminomethyl)-4-methyl-2,3-dihydroquinolin-5-one | Methyl substitution at position 4 | May exhibit altered pharmacokinetics and efficacy |
Pharmacological Properties
Research indicates that this compound exhibits significant biological activity:
- Diuretic Effects : Preliminary studies suggest that this compound may have diuretic properties that surpass traditional diuretics such as hydrochlorothiazide in certain assays. This could make it a candidate for treating conditions related to fluid retention and hypertension .
- Aldosterone Synthase Inhibition : Compounds within the pyridoquinoline class have shown promise as inhibitors of aldosterone synthase. This mechanism could be beneficial in managing hypertension and related cardiovascular disorders .
Case Studies and Research Findings
Several studies have evaluated the biological activities of this compound:
- In Vitro Studies : In vitro assays have demonstrated the ability of this compound to inhibit specific enzymes linked to hypertension. The compound's effectiveness was compared against established antihypertensive agents .
- Animal Models : Animal studies have shown that administration of this compound results in significant reductions in blood pressure and improved renal function compared to control groups .
Synthesis
The synthesis of this compound typically involves multi-step processes starting from simpler precursors. One common method includes:
- Nucleophilic Substitution : The reaction of 6-chloromethyl derivatives with appropriate amines under controlled conditions introduces the aminomethyl group.
- Cyclization Reactions : Variations of cyclization reactions can be employed to construct the quinoline framework .
Q & A
Q. Example Reaction Conditions
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethyl ester derivative | Toluene | 80–100 | 70–85 |
| Aniline derivatives | Ethanol | Reflux | 65–80 |
How is the crystal structure of this compound determined?
Basic Research Question
X-ray crystallography using the SHELX system is the gold standard:
- Data Collection : High-resolution diffraction data (≤1.0 Å) collected at low temperatures (e.g., 100 K).
- Refinement : SHELXL for small-molecule refinement; hydrogen atoms placed geometrically and refined isotropically.
- Validation : Check for R-factor convergence (<5%) and validate via CIF files using tools like PLATON .
What safety precautions are necessary when handling this compound?
Basic Research Question
Critical safety measures include:
- Storage : In airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation .
- Handling : Use PPE (gloves, goggles) and work in fume hoods due to acute toxicity (H301: toxic if swallowed) and skin irritation risks (H315).
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
How can QSAR models predict the diuretic activity of derivatives?
Advanced Research Question
Methodology :
Descriptor Selection : Compute electronic (e.g., logP, HOMO/LUMO) and steric parameters (e.g., molar refractivity).
Model Training : Use partial least squares (PLS) regression on datasets from analogs (e.g., pyridoquinoline-6-carboxamides).
Validation : Cross-validate with experimental diuretic activity (e.g., urinary output in rat models) .
Q. Key Findings :
- Amide Substitution : 4-Methoxy groups on the aromatic ring enhance diuretic potency by 30–40% compared to unsubstituted analogs .
How to resolve contradictions in biological assay data?
Advanced Research Question
Contradictions (e.g., varying IC50 values) are addressed via:
- Assay Standardization : Use internal controls (e.g., hydrochlorothiazide for diuretic assays) to normalize inter-lab variability.
- Structural Confirmation : Re-analyze compound purity via HPLC and NMR to rule out degradation products.
- Dose-Response Curves : Repeat assays at multiple concentrations (e.g., 1–100 µM) to confirm activity trends .
How to design fluorescent probes based on this compound?
Advanced Research Question
Strategy :
- Functionalization : Introduce fluorophores (e.g., julolidine derivatives) at the aminomethyl group.
- Mechanism : Design probes like DPQA , which undergoes a Cys-triggered cascade reaction to emit green fluorescence (Φf = 0.793).
- Validation : Test selectivity against amino acids (e.g., Cys vs. GSH) via fluorescence spectrometry .
Q. Probe Performance
| Probe | Detection Limit (nM) | Signal Increase (Fold) |
|---|---|---|
| DPQA | 4.1 | 172 |
What are the considerations for molecular docking targeting TLR2?
Advanced Research Question
For TLR2 agonist design:
- Binding Site Analysis : Use AutoDock Vina to target the TLR2 hydrophobic pocket (PDB: 6NIG).
- Scoring Parameters : Prioritize hydrogen bonding with Arg647 and π-π stacking with Phe349.
- SAR Insights : Fluoro and methyl groups at positions 3 and 9 enhance agonist activity (EC50 < 1 µM) .
How does modifying the amide group affect biological activity?
Advanced Research Question
Amide substituents dictate interactions with target proteins:
Q. Activity Comparison
| Substituent | Diuretic Activity (% vs. Hydrochlorothiazide) |
|---|---|
| -OCH3 | 150–170% |
| -NO2 | 60–80% |
What spectroscopic techniques confirm the compound’s structure?
Basic Research Question
- NMR : ¹H and ¹³C spectra confirm proton environments (e.g., quinolinone carbonyl at δ ~170 ppm).
- Mass Spectrometry : ESI-MS shows [M+H]+ peaks matching theoretical molecular weights (error < 2 ppm).
- Elemental Analysis : Validate C, H, N content within ±0.3% of calculated values .
How to optimize reaction conditions to avoid byproducts?
Advanced Research Question
Mitigate impurities (e.g., 7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one) via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
